molecular formula C18H19ClN2O5S B4584970 3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B4584970
M. Wt: 410.9 g/mol
InChI Key: GZCCYQFXXNVSDA-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0703206 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Molecular Design

  • Cognitive Enhancing Properties

    Research on closely related compounds, such as SB-399885, highlights their role as potent and selective antagonists with cognitive enhancing properties in models of age-related cognitive decline. These findings underscore the potential therapeutic utility of benzenesulfonamide derivatives in treating cognitive deficits characteristic of Alzheimer's disease and schizophrenia (Hirst et al., 2006).

  • Antimicrobial and Anti-HIV Activity

    The synthesis of novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety has been reported, with some compounds exhibiting significant antimicrobial and anti-HIV activities. This research demonstrates the potential of benzenesulfonamide derivatives as antimicrobial agents and provides a foundation for the development of new therapeutic agents targeting infectious diseases (Iqbal et al., 2006).

Pharmacological Applications

  • Carbonic Anhydrase Inhibition

    A study on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties revealed their efficiency as inhibitors against human carbonic anhydrase isoforms, particularly hCA IX. These compounds exhibit high selectivity and potent inhibition, suggesting their applicability in designing anticancer and antimetastatic agents by targeting carbonic anhydrase IX, a validated drug target (Lolak et al., 2019).

  • Progesterone Receptor Antagonism

    The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists highlights their potential clinical applications in treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. This research provides a new scaffold for PR antagonists, offering a basis for further medicinal chemistry studies aimed at discovering selective PR modulators (Yamada et al., 2016).

Properties

IUPAC Name

3-chloro-4-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-17-7-6-13(12-15(17)19)27(23,24)20-16-5-3-2-4-14(16)18(22)21-8-10-26-11-9-21/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCCYQFXXNVSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.